molecular formula C18H15BrN2O4S B2739908 (Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-68-4

(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2739908
CAS RN: 865199-68-4
M. Wt: 435.29
InChI Key: LDLAYHXVPMKQPH-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C18H15BrN2O4S and its molecular weight is 435.29. The purity is usually 95%.
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Scientific Research Applications

Aldose Reductase Inhibitors for Diabetic Complications

A study discussed the synthesis and evaluation of iminothiazolidin-4-one acetate derivatives, including compounds similar to "(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate," as potent aldose reductase inhibitors. These compounds showed significant inhibitory activity against aldose reductase, an enzyme involved in diabetic complications, highlighting their potential as novel drugs for treating such conditions (Sher Ali et al., 2012).

Antihypertensive α-Blocking Agents

Another study synthesized and evaluated the pharmacological activity of thiosemicarbazides, triazoles, and Schiff bases derived from a compound structurally related to the query compound, for their antihypertensive α-blocking activity. These compounds demonstrated promising results, indicating their potential as therapeutic agents for hypertension (B. F. Abdel-Wahab et al., 2008).

Photosensitizers for Photodynamic Therapy

Research on new zinc phthalocyanine derivatives, substituted with groups structurally related to the query compound, showed high singlet oxygen quantum yield. These properties make them excellent candidates as Type II photosensitizers for cancer treatment in photodynamic therapy applications, due to their good fluorescence properties and appropriate photodegradation quantum yield (M. Pişkin et al., 2020).

Green Synthesis in Ionic Liquid Media

A study highlighted the green synthesis of functionalized thiazol-2(3H)-imine via a three-component tandem reaction in ionic liquid media, demonstrating an efficient synthesis method for compounds structurally similar to the query compound. This research emphasizes the importance of green chemistry in the synthesis of complex molecules (A. Shahvelayati et al., 2017).

properties

IUPAC Name

methyl 2-[2-(2-bromobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O4S/c1-24-11-7-8-14-15(9-11)26-18(21(14)10-16(22)25-2)20-17(23)12-5-3-4-6-13(12)19/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLAYHXVPMKQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

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